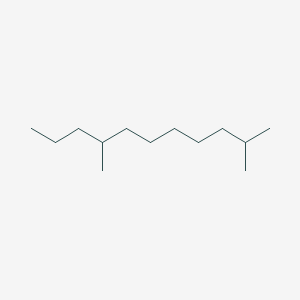
2,8-Dimethylundecane
Descripción
2,8-Dimethylundecane (CAS: 17301-25-6) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol. Its structure features methyl groups at the 2nd and 8th carbon positions of an undecane backbone, as illustrated by its SMILES notation: C(CC)C(CCCCCC(C)C)C . Key physicochemical properties include:
Propiedades
Número CAS |
17301-25-6 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-6-7-10-12(2)3/h12-13H,5-11H2,1-4H3 |
Clave InChI |
HBILMYFNYGGWLO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCCC(C)C |
SMILES canónico |
CCCC(C)CCCCCC(C)C |
Sinónimos |
2,8-Dimethylundecane |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Differences
- This spacing may influence boiling points and solubility, though experimental data are lacking . 2,3-Dimethylundecane’s adjacent branches likely increase molecular rigidity, affecting its interactions in biological systems (e.g., plant exudates) .
Analytical Behavior :
- Biological Relevance: 2,3-Dimethylundecane is exuded by D. uncinatum roots with high log-fold changes (>0.3), indicating ecological roles in microbial communication or nutrient uptake . No similar biological activity is reported for this compound, highlighting a research gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


